Nootkatone

Description

nootkatone is a natural product found in Teucrium asiaticum, Teucrium oxylepis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOYNNBCKUYIKC-JMSVASOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047050 | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 125 °C at 0.5 mm Hg | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9963 at 25 °C, 1.003-1.032 | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from light petroleum; commercial product is a colorless to yellowish liquid | |

CAS No. |

4674-50-4, 28834-25-5 | |

| Record name | (+)-Nootkatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4674-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nootkatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nootkatone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOOTKATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOOTKATONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic component of grapefruit.[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including potent insecticidal effects and the modulation of key metabolic pathways, making it a molecule of significant interest for agricultural, pharmaceutical, and nutraceutical development. This guide provides an in-depth overview of this compound's chemical and physical properties, details its primary mechanisms of action, and furnishes detailed experimental protocols for its synthesis, analysis, and biological evaluation.

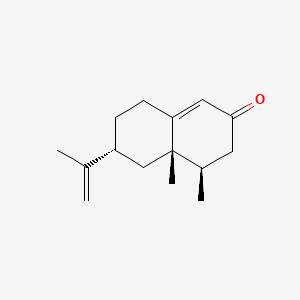

Chemical Identification and Structure

This compound is a bicyclic sesquiterpenoid with three chiral centers. The naturally occurring and most biologically active enantiomer is (+)-nootkatone.

-

Chemical Formula : C₁₅H₂₂O[2]

-

IUPAC Name : (4R,4aS,6R)-4,4a-dimethyl-6-(1-methylethenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[2]

-

CAS Number : 4674-50-4 ((+)-Nootkatone)[2]

-

Synonyms : 4βH,5α-Eremophila-1(10),11-dien-2-one

Physicochemical and Spectroscopic Properties

This compound's physical form can vary from a white crystalline solid to a pale yellow, viscous liquid, depending on its purity.[3] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is practically insoluble in water.[2]

Table 1: Physicochemical Properties of (+)-Nootkatone

| Property | Value | Reference(s) |

| Molecular Weight | 218.34 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid or oily liquid | [3][4] |

| Melting Point | 35 - 39 °C | [5] |

| Boiling Point | 125 °C at 0.5 mmHg | [4] |

| Density | ~0.997 g/cm³ at 25 °C | [4][5] |

| Flash Point | 100 - 110 °C (closed cup) | [4][5] |

| Optical Rotation [α]D | +184° to +196° (c=1 in CHCl₃) | [3] |

| LogP (o/w) | ~3.8 | [2] |

| Water Solubility | Practically insoluble | [4] |

| Solubility | Soluble in ethanol, DMSO, oils | [2] |

| UV Absorption Max (in Ethanol) | 237 - 238 nm | [2][4] |

Table 2: NMR Spectroscopic Data for (+)-Nootkatone (in CDCl₃)

| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Reference(s) |

| 1 | 169.5 | - | [6] |

| 2 | 125.5 | 5.80 (s) | [6] |

| 3 | 39.5 | 2.45 (m), 2.35 (m) | [6] |

| 4 | 32.5 | 2.20 (m) | [6] |

| 5 | 41.5 | - | [6] |

| 6 | 40.0 | 2.10 (m) | [6] |

| 7 | 25.0 | 1.95 (m), 1.60 (m) | [6] |

| 8 | 39.0 | 2.30 (m), 2.05 (m) | [6] |

| 9 | 148.0 | - | [6] |

| 10 | 139.0 | - | [6] |

| 11 | 22.0 | 4.75 (s), 4.72 (s) | [6] |

| 12 | 21.0 | 1.75 (s) | [6] |

| 13 | 15.0 | 1.10 (s) | [6] |

| 14 | 16.0 | 0.95 (d, J=7.0) | [6] |

Biological Activity and Mechanisms of Action

This compound's biological effects are primarily centered on two distinct mechanisms: metabolic regulation in mammals and neurotoxicity in insects.

Metabolic Regulation via AMPK Signaling

In mammalian cells, this compound acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK by this compound is mediated by an increase in the cellular AMP/ATP ratio, which in turn is sensed by the upstream kinases LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[7][8] Once activated, AMPK phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC), which inhibits fatty acid synthesis and promotes fatty acid oxidation.[7] Furthermore, AMPK activation by this compound leads to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[5][7] These effects collectively contribute to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance in diet-induced obesity models.[7]

Insecticidal Activity via GABA Receptor Antagonism

This compound is a potent repellent and insecticide against a variety of arthropods, including ticks, mosquitoes, and termites. Recent evidence indicates that its primary mode of action is the antagonism of GABA-gated chloride channels (GABA-Rs) in the insect nervous system.[9] By binding to the GABA-R, this compound blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the hyperpolarizing chloride current prevents neuronal inhibition, leading to a state of hyperexcitation, paralysis, and ultimately, death of the insect.[9] This mechanism is similar to that of insecticides like picrotoxinin, and cross-resistance has been observed in insects with mutations in the GABA-R gene (Rdl).[9]

Experimental Protocols

Chemical Synthesis of (+)-Nootkatone from (+)-Valencene

This protocol describes a one-pot synthesis via catalytic oxidation using hydrogen peroxide.[10]

Materials:

-

(+)-Valencene

-

Amphiphilic molybdate catalyst ([DiC₈]₂MoO₄)

-

Hydrogen peroxide (H₂O₂, 50 wt. % solution)

-

Aqueous ammonia (NH₃)

-

Glass reaction tube with magnetic stirrer

Procedure:

-

Combine the molybdate catalyst (1.25 mmol) and (+)-valencene (2.5 mmol) in a glass reaction tube.

-

Add H₂O₂ (5 mmol) and a catalytic amount of aqueous NH₃ (150 µL).

-

Stir the reaction mixture at 30 °C. The reaction progress can be monitored by a color change from red.

-

Add additional batches of H₂O₂ (1.0 mmol per batch) as the color fades until the conversion of valencene is complete (typically requires multiple additions).

-

Once valencene is consumed, increase the temperature to 50 °C and stir overnight to facilitate the dehydration of hydroperoxide intermediates into this compound.

-

The final product can be purified from the reaction mixture using column chromatography on silica gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification and identification of this compound in complex mixtures like essential oils or reaction products.[11][12]

Instrumentation:

-

Gas chromatograph with a mass selective detector (e.g., Agilent 6890N/5975B).

-

Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

GC Conditions:

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

Inlet Temperature : 250 °C.

-

Oven Temperature Program :

-

Injection Mode : Splitless.

MS Conditions:

-

Ion Source Temperature : 230 °C.[11]

-

Ionization Mode : Electron Impact (EI).

-

Electron Energy : 70 eV.[11]

-

Mass Range : 45–550 amu.[11]

-

Identification : Compare the resulting mass spectrum and retention time with an authentic this compound standard and reference libraries (e.g., NIST, Wiley).

In Vitro AMPK Activation Assay

This protocol describes how to measure this compound-induced AMPK activation in a cell-based assay using Western blotting.[5][7]

Materials:

-

C2C12 mouse myoblast cells or HepG2 human hepatoma cells.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (dissolved in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture : Plate C2C12 cells and grow to ~80% confluency. Differentiate myoblasts into myotubes if required by the experimental design.

-

Treatment : Starve cells in serum-free medium for 2-4 hours. Treat cells with varying concentrations of this compound (e.g., 10-200 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes to 6 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting :

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of AMPK and ACC phosphorylation.

Toxicology and Safety Profile

This compound is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA and has been approved by the U.S. EPA as an insect repellent. It exhibits low acute toxicity across oral, dermal, and inhalation routes. Skin sensitization may occur with lower purity samples, but this compound with a purity greater than 98% is not considered a sensitizer.

Table 3: Toxicological Data for this compound

| Endpoint | Species | Result | Reference(s) |

| Acute Oral LD₅₀ | Rat | > 5,000 mg/kg | [12] |

| Acute Dermal LD₅₀ | Rabbit | > 5,000 mg/kg | [12] |

| Acute Inhalation LC₅₀ | Rat | > 2.2 mg/L | [12] |

| Primary Eye Irritation | Rabbit | Practically non-irritating | [12] |

| Primary Dermal Irritation | Rabbit | Slightly irritating | [12] |

| Dermal Sensitization | Mouse | Not a sensitizer (at >98% purity) | [12][13] |

| Genotoxicity (Ames test) | - | Negative | [5] |

| Carcinogenicity | - | Not classified as a carcinogen | [12] |

References

- 1. NQO1 mediates the anti-inflammatory effects of this compound in lipopolysaccharide-induced neuroinflammation by modulating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. schenautomacao.com.br [schenautomacao.com.br]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis of (+)-Nootkatone via Dark Singlet Oxygenation of Valencene: The Triple Role of the Amphiphilic Molybdate Catalyst [mdpi.com]

- 11. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Two Faces of Grapefruit Aroma: A Technical Guide to the Stereochemistry of (+)-Nootkatone and (-)-Nootkatone

For Immediate Release

A deep dive into the stereochemical nuances of nootkatone reveals significant differences in biological activity and sensory perception between its enantiomers, (+)-nootkatone and (-)-nootkatone. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinct properties, underlying mechanisms, and the experimental methodologies used to elucidate these differences.

This compound, a sesquiterpenoid ketone, is a key aroma compound of grapefruit and a molecule of significant interest for its insecticidal and pharmacological properties. The presence of three chiral centers in its structure gives rise to multiple stereoisomers, with the enantiomeric pair, (+)-nootkatone and (-)-nootkatone, exhibiting remarkably different characteristics. This guide synthesizes the current understanding of their stereochemistry, offering a valuable resource for leveraging their specific attributes in various applications.

Core Chemical and Physical Distinctions

The spatial arrangement of atoms, or stereochemistry, is the defining feature that differentiates (+)-nootkatone from its mirror image, (-)-nootkatone. The naturally abundant and commercially significant form is (+)-nootkatone, which possesses the (4R,4aS,6R) configuration. This specific three-dimensional structure is responsible for its characteristic and potent grapefruit aroma. In contrast, (-)-nootkatone has a significantly weaker, woody, and spicy scent.[1]

A stark contrast in their sensory perception is evident from their odor and taste thresholds. The odor threshold for (+)-nootkatone is approximately 800 parts per billion (ppb), whereas that of (-)-nootkatone is a staggering 600,000 ppb.[1] This vast difference underscores the high degree of stereospecificity of the olfactory receptors involved in grapefruit aroma perception. A similar disparity is observed in their taste profiles. In a soft drink base, (+)-nootkatone is perceptible at a concentration of about 0.3 parts per million (ppm), imparting the characteristic grapefruit flavor.[1] Conversely, (-)-nootkatone is only perceptible at 40 ppm, at which concentration it is described as bitter and sour with no distinct flavor impression.[1]

| Property | (+)-Nootkatone | (-)-Nootkatone |

| Stereochemistry | (4R,4aS,6R) | (4S,4aR,6S) |

| Odor | Strong, characteristic grapefruit | Weak, woody, spicy |

| Odor Threshold | ~800 ppb | ~600,000 ppb |

| Taste Perception | ~0.3 ppm (grapefruit flavor) | ~40 ppm (bitter, sour) |

| Optical Rotation | +184° to +196° | Data not readily available |

| Melting Point | 33-36 °C | Data not readily available |

Biological Activity and Mechanisms of Action: A Tale of Two Enantiomers

The differences between (+)- and (-)-nootkatone extend beyond sensory perception to their biological activities, particularly their insecticidal and repellent properties. While much of the literature refers to "this compound" without specifying the enantiomer, the naturally occurring (+)-enantiomer is most commonly studied and utilized.

This compound's insecticidal effects are believed to be mediated through multiple mechanisms, primarily targeting the nervous system of insects. One of the key proposed mechanisms is the activation of octopamine receptors, which are invertebrate-specific G-protein coupled receptors that modulate various physiological processes. Activation of these receptors by this compound can lead to fatal spasms in susceptible arthropods. Additionally, there is evidence to suggest that this compound may act as an antagonist of GABA-gated chloride channels, further disrupting neurotransmission.

While direct comparative studies on the insecticidal activity of the individual enantiomers are limited in the public domain, the pronounced difference in their interaction with biological systems, as evidenced by the olfactory data, strongly suggests that their effects on insect receptors are also likely to be stereospecific.

Experimental Protocols

Enantioselective Synthesis of (+)-Nootkatone

The stereoselective synthesis of (+)-nootkatone is crucial for obtaining the desired enantiomer for commercial and research purposes. A common strategy involves the oxidation of its biogenetic precursor, (+)-valencene.

Protocol: Oxidation of (+)-Valencene to (+)-Nootkatone

-

Reaction Setup: A solution of (+)-valencene in a suitable solvent (e.g., tert-butanol) is prepared in a reaction vessel.

-

Oxidizing Agent: An oxidizing agent, such as tert-butyl hydroperoxide in the presence of a catalytic amount of a metal species like chromium trioxide, is added to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, with the progress monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure (+)-nootkatone.

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, temperature, and reaction time, may vary and should be optimized.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Chiral Stationary Phase Selection: A suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, is chosen. The selection is often empirical and may require screening of different columns.

-

Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is prepared. The ratio of the solvents is optimized to achieve the best separation.

-

Sample Preparation: A solution of the racemic this compound mixture is prepared in the mobile phase.

-

Chromatographic Conditions: The sample is injected onto the chiral HPLC column. The flow rate, column temperature, and detection wavelength (typically in the UV range) are set to optimal values.

-

Detection and Quantification: The separated enantiomers are detected as they elute from the column, and their respective peak areas are used for quantification.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanism of insecticidal action and a general workflow for its synthesis and analysis.

Caption: Proposed insecticidal mechanism of this compound.

Caption: General workflow for this compound synthesis and analysis.

Future Directions

The distinct properties of (+)- and (-)-nootkatone highlight the critical importance of stereochemistry in biological systems. While the sensory differences are well-documented, further research is needed to fully elucidate the quantitative differences in their pharmacological and insecticidal activities. Such studies will be instrumental in the targeted development of new drugs, flavorings, and environmentally friendly pesticides. A deeper understanding of the stereospecific interactions with their respective biological targets will pave the way for the rational design of more potent and selective molecules.

References

The Enigmatic Aroma of Grapefruit: A Technical Guide to the Natural Sources and Isolation of Nootkatone

For Researchers, Scientists, and Drug Development Professionals

Nootkatone, a sesquiterpenoid ketone, is a highly valued natural compound, renowned for its characteristic grapefruit aroma and a growing portfolio of bioactive properties, including insecticidal and potential therapeutic activities. Its limited abundance in natural sources and the complexities of its isolation present significant challenges and opportunities in natural product chemistry and biotechnology. This technical guide provides an in-depth exploration of the natural origins of this compound and the scientific methodologies employed for its isolation and production.

Natural Occurrence of this compound

This compound is found in a variety of plant species, often as a minor constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant's genetics, geographical location, and stage of maturity.

Botanical Sources

The primary natural sources of this compound are:

-

Citrus Fruits: Grapefruit (Citrus paradisi) is the most well-known source of this compound, where it is a key component of the peel oil and juice, contributing significantly to the fruit's distinct aroma and flavor.[1][2][3] It is also found in smaller quantities in other citrus species such as pummelo (Citrus grandis), bergamot (Citrus bergamia), lemon (Citrus limon), lime (Citrus aurantiifolia), orange (Citrus sinensis), and tangerine (Citrus reticulata).[1][4][5]

-

Vetiver Grass (Chrysopogon zizanioides): The roots of vetiver grass are a rich source of a complex essential oil that contains this compound.[1][6][7]

-

Alaska Yellow Cedar (Cupressus nootkatensis): Historically, this compound was first isolated from the heartwood of the Alaska yellow cedar, also known as Nootka cypress.[8][9][10][11]

-

Alpinia zerumbet and Alpinia oxyphylla: These plants, belonging to the ginger family, also contain this compound in their essential oils.[12]

Quantitative Data on this compound Content

The concentration of this compound in its natural sources is typically low, which is a major factor contributing to its high market value.

| Natural Source | Plant Part | This compound Concentration/Yield | Reference(s) |

| Grapefruit (Citrus paradisi) | Peel Oil | 0.1 - 0.8% | [1][10] |

| Alpinia oxyphylla | Fruits | Essential oil contains approximately 8.5% this compound. | [13] |

| Vetiver Grass (Chrysopogon zizanioides) | Roots | Yield of essential oil is ~0.18-2.3%, with this compound as a component. | [14] |

Isolation and Purification Methodologies

The extraction and purification of this compound from its natural matrices require sophisticated techniques to achieve high purity. Furthermore, biotechnological approaches are gaining prominence as sustainable alternatives to direct extraction.

Extraction from Plant Materials

Steam distillation is a common method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol: Steam Distillation of Vetiver Grass Roots

Objective: To extract the essential oil containing this compound from vetiver grass roots.

Materials:

-

Dried and chopped vetiver grass roots

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)

-

Heating mantle or Bunsen burner

-

Deionized water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glassware for collection and storage

Methodology:

-

Preparation of Plant Material: Finely chop or grind the dried vetiver grass roots to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground vetiver roots into the biomass flask and add enough water to just cover the material.[15]

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the vetiver roots, causing the volatile essential oils, including this compound, to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.

-

Collection: The condensate (a mixture of water and essential oil) is collected in the receiver. The essential oil, being less dense than water, will typically form a layer on top.

-

Separation: Carefully separate the essential oil from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified essential oil in a sealed, dark glass vial to prevent degradation.

Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.

Experimental Protocol: Solvent Extraction of this compound from Grapefruit Peel

Objective: To extract this compound from dried grapefruit peel using an organic solvent.

Materials:

-

Dried and powdered grapefruit peel

-

Hexane or ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

-

Glassware

Methodology:

-

Preparation of Plant Material: Dry fresh grapefruit peels and grind them into a fine powder.

-

Extraction: Place the powdered grapefruit peel into a thimble and insert it into the main chamber of the Soxhlet apparatus. Fill the distilling flask with the chosen solvent (e.g., hexane).

-

Soxhlet Extraction: Heat the solvent in the distilling flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the grapefruit peel, extracting the essential oils. When the liquid level in the thimble reaches the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distilling flask. This cycle is repeated multiple times to ensure complete extraction.

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure. This will yield a concentrated essential oil rich in this compound.

-

Further Purification: The crude extract can be further purified using chromatographic techniques.

Supercritical fluid extraction, typically using carbon dioxide (CO₂), is a green and efficient technology for extracting natural products. Under supercritical conditions, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.

Experimental Protocol: Supercritical CO₂ Extraction of this compound from Alpinia oxyphylla

Objective: To extract this compound from the fruits of Alpinia oxyphylla using supercritical CO₂.

Materials:

-

Dried and ground fruits of Alpinia oxyphylla

-

Supercritical fluid extractor

-

High-purity CO₂

Methodology:

-

Sample Preparation: Grind the dried fruits of Alpinia oxyphylla to a uniform particle size.

-

Extraction: Load the ground material into the extraction vessel of the SFE system.

-

Setting Parameters: Pressurize and heat the CO₂ to bring it to its supercritical state. Typical parameters for this compound extraction can range from 10-18 MPa and 32-45°C.[11][13]

-

Extraction Process: Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid dissolves the this compound and other essential oil components.

-

Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted compounds.

-

Collection: The extracted essential oil, rich in this compound, is collected from the separator. The CO₂ can be recycled for further extractions. An oil yield of approximately 2.7% can be achieved under optimized conditions.[13]

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly effective for the separation and purification of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Experimental Protocol: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To purify this compound from a crude essential oil extract.

Materials:

-

Crude essential oil containing this compound

-

HSCCC instrument

-

Solvents for the two-phase system (e.g., n-hexane, methanol, water)

-

Separatory funnel

-

Ultrasonic bath

-

GC-MS for purity analysis

Methodology:

-

Solvent System Selection: The choice of the two-phase solvent system is crucial for successful separation. A commonly used system for this compound purification is n-hexane/methanol/water (5:4:1, v/v/v).[1][4][12]

-

Preparation of Two-Phase System: Mix the selected solvents in a separatory funnel and allow the layers to separate. Degas both the upper and lower phases in an ultrasonic bath before use.

-

HSCCC Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).

-

Sample Injection: Dissolve a known amount of the crude essential oil (e.g., 80 mg) in a small volume of the two-phase solvent system and inject it into the HSCCC instrument.

-

Elution: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[12]

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

Analysis: Analyze the collected fractions for the presence and purity of this compound using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Result: This method can yield this compound with a purity of over 91-92%.[1][4]

Biotransformation of Valencene

Due to the low abundance of this compound in nature, biotransformation of its precursor, valencene, offers a promising and sustainable alternative for its production. Valencene is more readily available and can be converted to this compound using whole-cell microorganisms or isolated enzymes.

The yeast Yarrowia lipolytica has been shown to be an effective biocatalyst for the conversion of valencene to this compound.

Experimental Protocol: Biotransformation of Valencene to this compound using Yarrowia lipolytica

Objective: To produce this compound from valencene using whole cells of Yarrowia lipolytica.

Materials:

-

Yarrowia lipolytica strain (e.g., 2.2ab)

-

Culture medium (e.g., YPD broth)

-

Valencene

-

Shaking incubator or bioreactor

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Centrifuge

-

Analytical equipment (GC-MS)

Methodology:

-

Inoculum Preparation: Grow a culture of Yarrowia lipolytica in a suitable medium until it reaches the desired cell density.

-

Biotransformation: Inoculate a larger volume of culture medium with the yeast. After a period of growth, add valencene to the culture. The concentration of valencene needs to be optimized to avoid substrate inhibition.

-

Cultivation Conditions: Maintain the culture under optimized conditions of temperature (e.g., 30-32°C), pH (e.g., 5.3-6.0), and agitation (e.g., 150-200 rpm).[16][17]

-

Monitoring: Monitor the conversion of valencene to this compound over time by taking samples and analyzing them by GC-MS.

-

Extraction: After the desired conversion is achieved, separate the cells from the broth by centrifugation. Extract the this compound from the culture broth using an organic solvent.

-

Purification: The extracted this compound can be further purified using techniques like HSCCC.

-

Yields: This method has been reported to produce this compound at concentrations up to 773-852.3 mg/L.[16][18]

Laccases are multi-copper oxidases that can catalyze the oxidation of valencene to this compound. This cell-free enzymatic approach offers advantages in terms of specificity and easier downstream processing.

Experimental Protocol: Laccase-Catalyzed Oxidation of Valencene

Objective: To synthesize this compound from valencene using a laccase enzyme.

Materials:

-

Laccase enzyme (e.g., from Funalia trogii)

-

Valencene

-

Buffer solution (e.g., sodium acetate buffer, pH 4.5)

-

Mediator (e.g., ABTS or p-coumaric acid)

-

Manganese ions (Mn²⁺)

-

Reaction vessel

-

Analytical equipment (GC-MS)

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve valencene in a suitable solvent or create an emulsion. Add the buffer solution, laccase, mediator, and Mn²⁺.

-

Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the specific laccase being used. The reaction is typically carried out in the presence of oxygen.

-

Monitoring: Follow the progress of the reaction by analyzing samples at different time points using GC-MS.

-

Product Isolation: Once the reaction is complete, extract the this compound from the reaction mixture using an organic solvent.

-

Purification: Purify the this compound using chromatographic methods if necessary.

-

Yields: This enzymatic system has been shown to achieve this compound concentrations of up to 1100 mg/L.[8]

Visualization of Workflows and Pathways

General Workflow for this compound Isolation from Natural Sources

Caption: A generalized workflow for the extraction and purification of this compound from botanical sources.

Biotransformation Pathway from Valencene to this compound

Caption: The biotransformation of valencene to this compound facilitated by a biocatalyst.

Conclusion

The isolation of this compound from natural sources presents a classic challenge in natural product chemistry, balancing the demand for this high-value compound with its low natural abundance. While traditional extraction methods remain relevant, the future of this compound production is increasingly pointing towards biotechnological solutions. The biotransformation of valencene, either through whole-cell fermentation or enzymatic catalysis, offers a more sustainable and potentially cost-effective route to meet the growing market demand. The detailed methodologies provided in this guide serve as a foundational resource for researchers and professionals engaged in the exploration, development, and application of this remarkable natural product. Further research into optimizing these protocols and discovering novel biocatalysts will be pivotal in unlocking the full potential of this compound.

References

- 1. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fyto.nl [fyto.nl]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Cell-free one-pot conversion of (+)-valencene to (+)-nootkatone by a unique dye-decolorizing peroxidase combined with a laccase from Funalia trogii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN101255087B - Method for extracting and purifying natural flavor valencene and this compound from juglans regia - Google Patents [patents.google.com]

- 12. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101255087A - Method for extracting and purifying natural flavor valencene and this compound from juglans regia - Google Patents [patents.google.com]

- 14. Engineering β-oxidation in Yarrowia lipolytica for methyl ketone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

Nootkatone biosynthesis pathway in citrus plants

An In-Depth Technical Guide to the Nootkatone Biosynthesis Pathway in Citrus Plants

Abstract

(+)-Nootkatone is a highly valued sesquiterpenoid ketone responsible for the characteristic aroma and flavor of grapefruit. Its significant commercial demand in the flavor, fragrance, and pharmaceutical industries is contrasted by its low natural abundance in citrus fruits, driving intensive research into its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in citrus plants, intended for researchers, scientists, and drug development professionals. We detail the core enzymatic steps, from the precursor farnesyl pyrophosphate to the final product, explore the key regulatory mechanisms involving hormonal signaling and transcription factors, present quantitative data on pathway intermediates and products, and provide detailed experimental protocols for the analysis of key components and enzymatic activities.

Introduction

(+)-Nootkatone is a bicyclic sesquiterpenoid first isolated from Nootka cypress but is most famously known as a key flavor component in grapefruit (Citrus paradisi).[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including insecticidal, anti-inflammatory, and neuroprotective effects, making it a compound of interest for pharmaceutical and agricultural applications.[1] However, its concentration in natural sources like citrus peel oil is exceptionally low, making extraction an economically challenging process.[1][2] Understanding the native biosynthetic pathway in citrus is crucial for developing alternative production strategies, such as metabolic engineering in microbial hosts. This guide elucidates the multi-step enzymatic conversion and regulatory control governing this compound formation in citrus.

The Core Biosynthetic Pathway

The synthesis of this compound in citrus is a three-step enzymatic cascade that begins with a universal precursor from the plant's isoprenoid metabolism. The entire process originates from the mevalonate (MVA) pathway, which supplies the C15 substrate, farnesyl pyrophosphate (FPP).[2]

2.1. Step 1: Cyclization of FPP to (+)-Valencene The first committed step in the pathway is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, (+)-valencene. This reaction is catalyzed by a specialized terpene synthase called valencene synthase (VS) . In sweet orange (Citrus sinensis), the key enzyme responsible for this conversion has been identified as CsTPS1 .[3] This enzyme directs the complex carbocation-driven cyclization of FPP to produce (+)-valencene as its sole product.[3]

2.2. Step 2: Oxidation of (+)-Valencene to β-Nootkatol The hydrocarbon (+)-valencene undergoes hydroxylation to form the alcohol intermediate, nootkatol. This allylic oxidation is catalyzed by a cytochrome P450 monooxygenase (CYP450) .[4][5] These enzymes require an electron donor, a function fulfilled by a NADPH-cytochrome P450 reductase (CPR) , which shuttles electrons from NADPH to the CYP450 heme center.[4] While the specific endogenous CYP450 responsible for this step in citrus has not been definitively identified, studies using heterologous systems have shown that enzymes like the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus can efficiently catalyze this reaction, producing primarily β-nootkatol.[1]

2.3. Step 3: Oxidation of β-Nootkatol to (+)-Nootkatone The final step is the oxidation of the hydroxyl group of β-nootkatol to a ketone, yielding (+)-nootkatone. This conversion is carried out by an alcohol dehydrogenase (ADH) or a member of the short-chain dehydrogenase/reductase (SDR) superfamily .[4][6] In metabolic reconstruction studies, SDRs from Zingiber zerumbet (ZSD1) and Citrus sinensis (ABA2) have been shown to effectively catalyze this final oxidation.[6]

Regulation of this compound Biosynthesis in Citrus

The production of this compound and its precursor valencene is tightly regulated, primarily at the transcriptional level of the CsTPS1 gene, and is closely linked to fruit development and ripening.

The plant hormone ethylene plays a crucial role in this process. Although citrus is a non-climacteric fruit, it responds to ethylene, which promotes many aspects of ripening, including aroma development.[3][7] Ethylene treatment has been shown to increase both CsTPS1 transcript levels and the accumulation of (+)-valencene.[8]

This regulation is mediated by a specific signaling cascade. The ethylene signal is perceived by receptors, leading to the activation of downstream transcription factors.[9] A key player in citrus is the CitAP2.10 transcription factor, a member of the APETALA2/Ethylene Response Factor (AP2/ERF) family.[10] Ethylene enhances the expression of CitAP2.10.[10] The CitAP2.10 protein then binds to the promoter region of the CsTPS1 gene, directly activating its transcription.[10][11] This leads to increased synthesis of the valencene synthase enzyme and, consequently, a higher flux towards valencene and this compound production.

Quantitative Analysis of the Pathway

The concentrations of this compound and its precursors vary significantly depending on the citrus species, cultivar, and developmental stage. Metabolic engineering efforts in microorganisms have achieved much higher titers than are found naturally.

Table 1: Concentration of Valencene and this compound in Natural and Engineered Systems

| Compound | Source System | Concentration / Yield | Reference(s) |

| (+)-Valencene | Citrus sinensis (Sweet Orange) Peel | 12.84 mg/kg | [8] |

| (+)-Valencene | Engineered S. cerevisiae | 62.1 mg/L | [12] |

| (+)-Valencene | Engineered Rhodobacter sphaeroides | 352 mg/L | [13] |

| (+)-Nootkatone | Citrus paradisi (Grapefruit) Callus | Levels increase with culture age | [14] |

| (+)-Nootkatone | Biotransformation by Y. lipolytica | 852.3 mg/L | [1] |

| (+)-Nootkatone | De novo synthesis in S. cerevisiae | 59.78 mg/L | [6] |

Table 2: Reported Enzymatic Activities for Key Pathway Steps

| Enzyme / System | Substrate | Activity Rate | Conditions | Reference(s) |

| P450cam mutants | (+)-Valencene | Up to 9.8 nmol (nmol P450)⁻¹ min⁻¹ | In vitro assay | [15] |

| P450BM-3 mutants | (+)-Valencene | Up to 43 min⁻¹ | In vitro assay | [15] |

| Aldehyde Dehydrogenase (ALDH) from Y. lipolytica | Nootkatol (inferred) | Optimal at pH 6.0, 30°C | Purified enzyme | [16] |

Key Experimental Protocols

Protocol: Terpene Extraction and Analysis from Citrus Tissue

This protocol outlines a general method for the extraction and quantification of sesquiterpenes like valencene and this compound from citrus peel.

Methodology:

-

Sample Preparation: Obtain fresh citrus fruit. Carefully grate the outer colored peel (flavedo), avoiding the white pith (albedo). Weigh approximately 5-10 g of the grated peel.[17][18]

-

Extraction:

-

Option A (Steam Distillation): Place the grated peel in a round-bottom flask with distilled water (e.g., 100 g zest to 300 mL water).[18] Set up a distillation apparatus and gently heat the flask to boil. Collect the distillate, which will contain an aqueous phase and an upper oily layer of essential oils.[17] Carefully separate the oil layer.

-

Option B (Solvent Extraction): Homogenize the peel in liquid nitrogen. Extract the resulting powder with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate (e.g., 1 g of tissue in 10 mL of solvent) with vigorous shaking for 1-2 hours.

-

-

Concentration: Centrifuge the solvent extract to pellet debris. Transfer the supernatant to a new vial and concentrate it under a gentle stream of nitrogen gas to a final volume of ~1 mL.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into a GC-MS system.

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm).[19]

-

GC Conditions: Set the injector temperature to 250°C. Use a temperature program such as: initial oven temperature of 100°C for 2 min, then ramp to 165°C at 10°C/min.[19] Use helium as the carrier gas.

-

MS Conditions: Set the ion source temperature to 230°C. Scan in a mass range of 45–550 amu.[20]

-

-

Quantification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards (e.g., (+)-valencene, (+)-nootkatone) and the NIST library.[20] Quantify using a calibration curve generated from the standards.

Protocol: In Vitro Valencene Synthase Activity Assay

This assay measures the ability of a recombinant valencene synthase to convert FPP to valencene.

Methodology:

-

Enzyme Source: Use heterologously expressed and purified valencene synthase (e.g., CsTPS1).

-

Reaction Mixture: Prepare a reaction mixture in a glass vial containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).

-

10-20 mM MgCl₂ (essential cofactor).

-

10-50 µM Farnesyl Pyrophosphate (FPP) substrate.

-

1-5 µg of purified valencene synthase.

-

-

Reaction Incubation: Overlay the aqueous reaction mixture with 1 mL of hexane (to trap the volatile product). Incubate at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds. Centrifuge to separate the phases. Carefully collect the upper hexane layer containing the valencene product.

-

Analysis: Analyze the hexane extract by GC-MS as described in Protocol 5.1 to identify and quantify the valencene produced.

Protocol: In Vitro Cytochrome P450 Activity Assay

This protocol assesses the conversion of valencene to nootkatol by a CYP450/CPR system.

Methodology:

-

Enzyme System: Use microsomes containing co-expressed CYP450 and its partner CPR, or purified recombinant versions of both enzymes.

-

Reaction Mixture: In a glass tube, combine:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[21]

-

Recombinant enzymes (e.g., 0.5-1 µM CYP450 and a 2:1 molar ratio of CPR).

-

50-100 µM (+)-valencene (dissolved in DMSO or a detergent).

-

NADPH Regeneration System: 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase. This provides a continuous supply of NADPH.[22]

-

-

Reaction Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regeneration system. Incubate for 30-60 minutes at 37°C with shaking.

-

Reaction Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex thoroughly to extract the products.

-

Analysis: Centrifuge to separate phases. Collect the upper organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). Analyze by LC-MS/MS or GC-MS to quantify the formation of nootkatol.

Conclusion and Future Outlook

The biosynthetic pathway of (+)-nootkatone in citrus plants is a well-defined three-step enzymatic process converting FPP to the final product via (+)-valencene and nootkatol intermediates. The regulation of this pathway is intricately linked to fruit ripening, with ethylene playing a key role in the transcriptional activation of the committed enzyme, valencene synthase, through the CitAP2.10 transcription factor. While significant progress has been made, particularly in leveraging this knowledge for metabolic engineering in microbial hosts, key questions remain. The definitive identification of the specific endogenous CYP450 and ADH/SDR enzymes responsible for the final two steps in citrus would complete our understanding and provide new tools for both crop improvement and biotechnological production of this valuable natural product.

References

- 1. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ethylene and its crosstalk with hormonal pathways in fruit ripening: mechanisms, modulation, and commercial exploitation [frontiersin.org]

- 10. CitAP2.10 activation of the terpene synthase CsTPS1 is associated with the synthesis of (+)-valencene in 'Newhall' orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Accumulation of the sesquiterpenes this compound and valencene by callus cultures of Citrus paradisi, Citrus limonia and Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]

- 18. Extracting Limonene From Backyard Citrus Fruit : 4 Steps - Instructables [instructables.com]

- 19. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Physical properties of nootkatone including solubility and melting point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of nootkatone, a sesquiterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details its solubility in various solvents and its characteristic melting point, presenting quantitative data in structured tables for ease of comparison. Furthermore, it outlines the experimental methodologies commonly employed to determine these properties.

Melting Point

This compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals.[1][2] Its melting point is a crucial parameter for its identification, purity assessment, and formulation development. The reported melting point of this compound varies slightly across different sources, which can be attributed to the purity of the sample and the analytical method used for determination.

Table 1: Reported Melting Points of this compound

| Melting Point (°C) | Reference(s) |

| 32 - 37 | [3] |

| 33 | [1] |

| 35 - 39 | [] |

| 36 | [5] |

The melting point of a crystalline solid like this compound is typically determined using the capillary method with a melting point apparatus. This method relies on the principle of observing the temperature at which the solid sample transitions into a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a long glass tube to pack the sample into the sealed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination to find the approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Logical Workflow for Melting Point Determination

References

The Discovery and Scientific Journey of Nootkatone: A Technical Guide

An in-depth exploration of the discovery, historical background, and pivotal research milestones of nootkatone, a versatile sesquiterpene lauded for its distinct grapefruit aroma and potent biological activities.

Introduction: From Obscurity to Prominence

This compound, a bicyclic sesquiterpenoid, is the principal aromatic constituent responsible for the characteristic scent and taste of grapefruit.[1][2][3][4] Its journey from a relatively unknown natural compound to a high-value ingredient in the flavor, fragrance, and biopesticide industries is a testament to decades of scientific inquiry. This technical guide provides a comprehensive overview of the discovery and historical background of this compound research, detailing key experimental findings, methodologies, and the elucidation of its biological mechanisms of action.

Discovery and Early Characterization

The story of this compound begins not with the familiar citrus fruit, but with the heartwood of the Alaska yellow cedar, Cupressus nootkatensis (formerly Chamaecyparis nootkatensis).[2][3][5] It was from this source that this compound was first isolated.[2][3][5] A pivotal moment in its history occurred when it was subsequently identified as a trace but vital component of grapefruit oil, a discovery that linked it to the fruit's intense and desirable flavor profile.[3][5][6] This finding propelled this compound into the focus of flavor research.[6] Further investigations revealed its presence in other citrus oils, including orange, lemon, lime, and mandarin, albeit in smaller quantities.[3][5]

Chemical Synthesis and Bioproduction: The Quest for a Sustainable Supply

The low natural abundance of this compound, particularly the high cost of extraction from grapefruit, spurred research into alternative production methods.[7][8][9] Early efforts focused on chemical synthesis, often involving multi-step processes with varying yields.

Chemical Synthesis Approaches

Initial synthetic routes often relied on the oxidation of valencene, a more abundant sesquiterpene extracted from oranges.[8][9][10] Other strategies included methods starting from cyclohexane derivatives, (-)-β-pinene, and (+)-nopinone, with the latter achieving a 14% yield.[5] One-pot chemical processes have also been developed, achieving yields of around 46.5%.[11]

Biocatalytic and Biosynthetic Methods

Recognizing the limitations and environmental concerns of chemical synthesis, research shifted towards more sustainable biocatalytic and biosynthetic approaches.[5][12] These methods are often considered to produce "natural" this compound, a significant advantage in the flavor and fragrance industries.[5]

Biotransformation, utilizing whole-cell systems of fungi, bacteria, and microalgae, has proven to be an effective strategy.[5] For instance, the fungal strain Mucor sp. has been shown to convert (+)-valencene to (+)-nootkatone with a yield of 82%.[5] Similarly, the plant pathogenic fungi Botryosphaeria dothidea and Botryodiplodia theobromae have achieved yields between 42% and 84%.[5]

Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful platform for the de novo production of this compound from simple sugars like glucose.[7][13] This involves introducing and optimizing a heterologous biosynthetic pathway.

Quantitative Data Summary

The following tables provide a structured summary of key quantitative data from this compound research.

Table 1: this compound Production Yields

| Production Method | Starting Material | Organism/Catalyst | Yield | Reference |

| Chemical Synthesis | (+)-Nopinone | - | 14% | [5] |

| Chemical Synthesis | Valencene | Amphiphilic Molybdate Ions | 46.5% | [11] |

| Biotransformation | (+)-Valencene | Mucor sp. | 82% (328 mg/L) | [5] |

| Biotransformation | (+)-Valencene | Botryosphaeria dothidea | 42-84% (168-336 mg/L) | [5] |

| Biotransformation | (+)-Valencene | Funalia trogii (Laccase) | up to 1,100 mg/L | [5] |

Table 2: Insect Repellent and Insecticidal Activity of this compound

| Target Pest | Assay Type | Metric | Result | Reference |

| Aedes aegypti | RIBB Assay | Repellency | 20% this compound comparable to 7% DEET or 5% picaridin | [8][14] |

| Drosophila melanogaster (susceptible strain) | Topical Application | LD50 | 11-fold lower than resistant strain | [15] |

| Drosophila melanogaster (susceptible strain) | Ingestion | KD50 | 8-fold lower than resistant strain | [15] |

| Ixodes scapularis (ticks) | Field Trials | Control | 100% control | [16] |

Table 3: Pharmacological Effects of this compound

| Target | Cell Line/Model | Metric | Result | Reference |

| AMPK Activation | C2C12 muscle cells | AMPKα Activation | 1077% increase at 150 µM | [17] |

| AMPK Activation | C2C12 muscle cells | AMPKβ Activation | 358% increase at 150 µM | [17] |

| GABA-gated chloride channels | Drosophila melanogaster central neurons | Inhibition of GABA-stimulated currents | 44 ± 9% inhibition at 100 µM | [15] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments in this compound research.

Extraction and Isolation of this compound from Alpinia oxyphylla Fruits

This protocol describes the use of High-Speed Counter-Current Chromatography (HSCCC) for the purification of this compound.[18][19]

-

Essential Oil Preparation : The essential oil is first obtained from the fruits of Alpinia oxyphylla Miquel through distillation and solvent extraction.[18]

-

Two-Phase Solvent System Selection : A suitable two-phase solvent system is crucial for successful HSCCC separation. The partition coefficient (K) of this compound and the separation factor (α) between this compound and valencene are determined for various solvent systems. An optimal system, such as n-hexane-methanol-water (5:4:1, v/v), is selected.[18][19]

-

HSCCC Separation :

-

The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 850 rpm).[18]

-

The sample solution (crude essential oil dissolved in the two-phase solvent system) is injected into the column.

-

The effluent from the outlet of the column is continuously monitored (e.g., with a UV detector) and collected in fractions.

-

-

Analysis and Identification : The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound. The chemical structure is confirmed using techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Nuclear Magnetic Resonance (¹H NMR).[18][19]

Insect Repellency and Biting Inhibition Bioassay (RIBB)

This assay evaluates the spatial repellency and contact irritancy of this compound against mosquitoes.[14][20]

-

Test Subjects and Mosquitoes : Human volunteers serve as the test subjects. Laboratory-reared mosquitoes, such as Aedes aegypti, are used.

-

Treatment Application : A solution of this compound at a specific concentration is applied to the forearm of a volunteer. The other arm remains untreated as a control.

-

Assay Chamber : The assay is conducted in a chamber with a central holding area for the mosquitoes and two side chambers where the volunteers place their treated and untreated arms.

-

Procedure :

-

Mosquitoes are released into the central chamber.

-

Gates to the side chambers are opened, allowing the mosquitoes to fly towards either the treated or untreated arm.

-

The number of mosquitoes entering each chamber and the number that land and bite are recorded over a set period (e.g., 10 minutes).

-

-

Data Analysis : The data are used to calculate the Spatial Activity Index (SAI), which measures repellency, and the Biting Inhibition (BI) factor. These values are then compared to those of known repellents like DEET and picaridin.[14][20]

In Vitro AMPK Activation Assay

This protocol is used to determine the effect of this compound on AMP-activated protein kinase (AMPK) activity in cell culture.[17][21][22]

-

Cell Culture : A suitable cell line, such as C2C12 mouse myoblast cells or Hepa 1-6 mouse hepatoma cells, is cultured under standard conditions.

-

This compound Treatment : The cultured cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis and Protein Extraction : After treatment, the cells are lysed, and total protein is extracted.

-

Western Blot Analysis :

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). Antibodies against the total forms of these proteins are used as loading controls.

-

The membrane is then incubated with secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).

-

The protein bands are visualized and quantified to determine the level of AMPK and ACC phosphorylation relative to the total protein levels.

-

-

AMP/ATP Ratio Measurement : To investigate the mechanism of AMPK activation, the intracellular concentrations of AMP and ATP can be measured using methods like high-performance liquid chromatography (HPLC). An increase in the AMP/ATP ratio indicates a change in the cellular energy status, which is a primary trigger for AMPK activation.[17][21]

Signaling Pathways and Mechanisms of Action

Research has elucidated several key signaling pathways through which this compound exerts its biological effects.